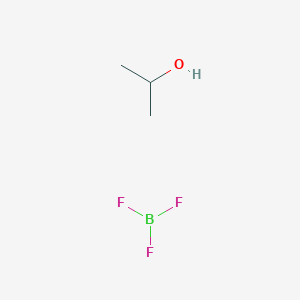
Boron trifluoride, isopropanol reagent 15
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boron trifluoride, isopropanol reagent 15: is a chemical compound with the molecular formula C3H8BF3O. It is a clear liquid that ranges in color from colorless to light yellow or light orange . This compound is widely used in various scientific research fields due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Boron trifluoride, isopropanol reagent 15 can be synthesized by reacting boron trifluoride with isopropanol under controlled conditions. The reaction typically involves the use of an inert atmosphere to prevent unwanted side reactions and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where boron trifluoride gas is bubbled through isopropanol. The reaction is monitored closely to maintain optimal conditions and ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: Boron trifluoride, isopropanol reagent 15 is known to undergo various types of chemical reactions, including:
Esterification: It acts as a catalyst in the esterification of fatty acids, converting them into their respective esters.
Substitution Reactions: It can facilitate electrophilic substitution reactions, such as the reaction of indole with aromatic aldehydes.
Common Reagents and Conditions:
Esterification: Typically carried out in a water bath with this compound as the catalyst.
Substitution Reactions: These reactions are often conducted at room temperature or under reflux conditions in the presence of this compound.
Major Products:
Esterification: The major products are esters of fatty acids.
Substitution Reactions: The products include bis(indolyl)methanes and oxindole derivatives.
科学的研究の応用
Chemistry: Boron trifluoride, isopropanol reagent 15 is extensively used as a Lewis acid catalyst in various organic synthesis reactions, including esterification, cyclization, and hydroboration-oxidation .
Biology and Medicine: In biological and medical research, it is used to synthesize complex organic molecules that are essential for studying biochemical pathways and developing pharmaceuticals .
Industry: Industrially, it is employed in the production of polymers, resins, and other materials that require precise catalytic processes .
作用機序
Mechanism: Boron trifluoride, isopropanol reagent 15 acts as a Lewis acid, accepting electron pairs from other molecules during chemical reactions. This property allows it to facilitate various organic transformations by stabilizing reaction intermediates and lowering activation energies .
Molecular Targets and Pathways: The compound primarily targets electron-rich sites in organic molecules, promoting reactions such as esterification and substitution. It interacts with molecular orbitals to form stable complexes that drive the reaction forward .
類似化合物との比較
Boron trifluoride (BF3): A colorless gas used as a Lewis acid in various chemical reactions.
Boron trifluoride etherate: A liquid complex of boron trifluoride with diethyl ether, used in organic synthesis.
Uniqueness: Boron trifluoride, isopropanol reagent 15 is unique due to its combination of boron trifluoride and isopropanol, which provides specific reactivity and stability advantages in certain reactions compared to other boron trifluoride complexes .
特性
IUPAC Name |
propan-2-ol;trifluoroborane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O.BF3/c1-3(2)4;2-1(3)4/h3-4H,1-2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNKTNYUQNTSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














